molecular formula C9H7BO3S B15092811 (2-Formylbenzo[b]thiophen-3-yl)boronic acid

(2-Formylbenzo[b]thiophen-3-yl)boronic acid

Cat. No.: B15092811
M. Wt: 206.03 g/mol
InChI Key: OFOYQDKBNWEHEE-UHFFFAOYSA-N
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Description

(2-Formylbenzo[b]thiophen-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzo[b]thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Formylbenzo[b]thiophen-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to couple aryl halides with boronic acids or esters . Another approach involves the hydroboration of alkenes or alkynes, where the addition of a boron-hydrogen bond across the unsaturated carbon-carbon bond forms the desired boronic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient palladium catalysts and optimized reaction conditions to ensure high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (2-Formylbenzo[b]thiophen-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2-Formylbenzo[b]thiophen-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid and formyl functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications . The formyl group can participate in various chemical reactions, further enhancing the compound’s reactivity and versatility.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the boronic acid and formyl functional groups on a benzo[b]thiophene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in organic synthesis and materials science.

Properties

Molecular Formula

C9H7BO3S

Molecular Weight

206.03 g/mol

IUPAC Name

(2-formyl-1-benzothiophen-3-yl)boronic acid

InChI

InChI=1S/C9H7BO3S/c11-5-8-9(10(12)13)6-3-1-2-4-7(6)14-8/h1-5,12-13H

InChI Key

OFOYQDKBNWEHEE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(SC2=CC=CC=C12)C=O)(O)O

Origin of Product

United States

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